8-Hydroxymirtazapine, (S)-

Description

Significance of Metabolite Formation in Pharmacological and Toxicological Research

The clinical relevance of drug metabolism is underscored by inter-individual variability, which can be influenced by genetic polymorphisms in metabolizing enzymes, age, sex, and co-administration of other drugs. scitechnol.com For instance, individuals who are poor metabolizers may experience higher plasma concentrations of a drug, potentially leading to adverse effects, while ultra-rapid metabolizers may have reduced therapeutic response due to rapid drug clearance. scitechnol.compharmgkb.org Consequently, the characterization of a drug's metabolic pathways and the pharmacological activity of its metabolites are integral to personalized medicine and optimizing therapeutic outcomes. openaccessjournals.comlongdom.org

Overview of Mirtazapine (B1677164) Metabolism and the Position of 8-Hydroxymirtazapine, (S)- as a Key Metabolite

Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in the liver. drugbank.comwikipedia.org The primary pathways of its biotransformation are demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.com Several cytochrome P450 isoenzymes are involved in this process, with CYP2D6, CYP1A2, and CYP3A4 playing significant roles. drugbank.comwikipedia.orgnih.gov

One of the major metabolites formed is 8-hydroxymirtazapine. drugbank.commdpi.com The formation of 8-hydroxymirtazapine is primarily catalyzed by the CYP2D6 and, to a lesser extent, the CYP1A2 isoenzymes. drugbank.comtno.nld-nb.info This metabolite is of considerable interest in the study of mirtazapine's pharmacology due to its own potential biological activity. ontosight.ai While other metabolites like N-desmethylmirtazapine and mirtazapine-N-oxide are also formed via CYP3A4, 8-hydroxylation represents a significant metabolic route. drugbank.comcambridge.org The subsequent conjugation of 8-hydroxymirtazapine to form 8-hydroxymirtazapine-glucuronide is also a crucial step in its elimination. nii.ac.jp Studies have shown that the plasma concentration of the glucuronidated form can be significantly higher than that of 8-hydroxymirtazapine itself, indicating efficient conjugation. nii.ac.jp

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite |

| 8-Hydroxylation | CYP2D6, CYP1A2 | 8-Hydroxymirtazapine |

| N-Demethylation | CYP3A4, CYP1A2 | N-Desmethylmirtazapine |

| N-Oxidation | CYP3A4 | Mirtazapine-N-oxide |

Enantiomeric Considerations in Drug Metabolism and the Specific Relevance of the (S)-Enantiomer of 8-Hydroxymirtazapine

Mirtazapine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. nih.govnih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.net The metabolism of mirtazapine is enantioselective, meaning the two enantiomers are metabolized at different rates and by different enzymes. nih.govnih.gov

| Enantiomer | Primary Metabolic Pathway | Primary Enzyme | Key Metabolite |

| (S)-(+)-Mirtazapine | 8-Hydroxylation | CYP2D6 | (S)-8-Hydroxymirtazapine |

| (R)-(-)-Mirtazapine | N-Demethylation, N-Oxidation | CYP3A4 | N-Desmethylmirtazapine, Mirtazapine-N-oxide |

Structure

3D Structure

Properties

CAS No. |

207517-08-6 |

|---|---|

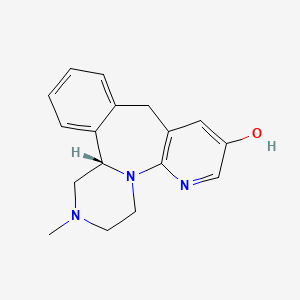

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |

InChI |

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m1/s1 |

InChI Key |

DAWYIZBOUQIVNX-MRXNPFEDSA-N |

Isomeric SMILES |

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |

Origin of Product |

United States |

Stereoselective Biotransformation and Metabolic Pathways Leading to 8 Hydroxymirtazapine, S

In Vitro Metabolic Formation of 8-Hydroxymirtazapine, (S)- from Mirtazapine (B1677164)

In vitro studies utilizing human liver microsomes (HLM) and recombinant cDNA-expressed CYP enzymes have been instrumental in elucidating the metabolic pathways of mirtazapine. These studies have identified 8-hydroxylation as a major metabolic route, alongside N-demethylation and N-oxidation. doi.orgnih.gov At anticipated therapeutic liver concentrations of mirtazapine (approximately 2 μM), 8-hydroxylation accounts for about 55-60% of its total biotransformation. doi.orgresearchgate.netpharmgkb.orgnih.gov

The formation of 8-hydroxymirtazapine is catalyzed by several cytochrome P450 isoforms. The relative contribution of these enzymes is dependent on the substrate concentration.

CYP2D6 is the primary enzyme responsible for the 8-hydroxylation of mirtazapine, particularly at lower, clinically relevant concentrations. researchgate.netnih.govresearchgate.net Studies using recombinant CYP enzymes predicted that CYP2D6 contributes to approximately 65% of mirtazapine hydroxylation at a concentration of 2 μM. doi.orgpharmgkb.orgnih.gov However, the contribution of CYP2D6 decreases as the concentration of mirtazapine increases. At a higher concentration of 250 μM, the role of CYP2D6 in this metabolic process is reduced to about 20%. doi.orgresearchgate.netpharmgkb.orgnih.gov This concentration-dependent activity highlights the high-affinity role of CYP2D6 in this specific metabolic pathway. nih.gov

CYP1A2 also plays a significant role in the formation of 8-hydroxymirtazapine, with its contribution being inversely proportional to that of CYP2D6 based on substrate concentration. researchgate.net At low mirtazapine concentrations (2 μM), CYP1A2's contribution to 8-hydroxylation is estimated to be around 30%. doi.orgpharmgkb.orgnih.gov As the concentration of mirtazapine increases to 250 μM, the contribution of CYP1A2 rises to approximately 50%. doi.orgpharmgkb.orgnih.gov The involvement of CYP1A2 is further supported by clinical observations where factors known to induce CYP1A2, such as smoking, lead to lower serum concentrations of mirtazapine. nih.govnih.gov

| CYP Isoform | Contribution at 2 μM Mirtazapine | Contribution at 250 μM Mirtazapine |

|---|---|---|

| CYP2D6 | ~65% | ~20% |

| CYP1A2 | ~30% | ~50% |

Mirtazapine is administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, which are metabolized differently by CYP enzymes. clinpgx.orgresearchgate.net The formation of 8-hydroxymirtazapine is highly stereoselective. In vitro studies have demonstrated that CYP2D6 extensively metabolizes the (+)-S-mirtazapine enantiomer. nih.govmdpi.com The clearance of (S)-(+)-mirtazapine is significantly influenced by the CYP2D6 genotype, with total clearance being substantially higher in extensive and ultrarapid metabolizers compared to poor metabolizers. clinpgx.orgclinpgx.org In contrast, the kinetics of (R)-(-)-mirtazapine are only marginally affected by the CYP2D6 genotype. clinpgx.orgresearchgate.net CYP1A2 shows low metabolic activity towards (+)-mirtazapine, while CYP3A4 has minimal involvement in the metabolism of (-)-mirtazapine. nih.govmdpi.com Neither CYP2C9 nor CYP2C19 appear to play a significant role in the metabolism of either enantiomer. nih.gov This enantioselective preference of CYP2D6 for the (S)-(+)-enantiomer is the primary driver for the production of (S)-8-hydroxymirtazapine.

Studies using human liver microsomes (HLM) have provided kinetic data for the primary metabolic pathways of mirtazapine. The mean Michaelis-Menten constant (Km) for mirtazapine 8-hydroxylation in HLM is approximately 136 μM, with a maximum reaction velocity (Vmax) of 0.46 nmol/mg of protein/min. doi.orgnih.govclinpgx.org

Chemical inhibition studies in HLM further confirm the roles of the specific CYP isoforms. At a low mirtazapine concentration (25 μM), the CYP2D6-specific inhibitor quinidine (B1679956) was a more potent inhibitor of 8-hydroxylation than the CYP1A2-specific inhibitor α-naphthoflavone. doi.org Conversely, at a high mirtazapine concentration (250 μM), α-naphthoflavone was a more potent inhibitor, reducing the formation of 8-hydroxymirtazapine to 45% of the control value, compared to a reduction to 75% by quinidine. doi.orgpharmgkb.orgnih.gov These findings align with the data from recombinant enzymes, showing a shift from CYP2D6 to CYP1A2 as the dominant enzyme in 8-hydroxylation with increasing substrate concentration. doi.orgnih.gov

| Inhibitor | Target CYP Isoform | Remaining Activity at 25 μM Mirtazapine | Remaining Activity at 250 μM Mirtazapine |

|---|---|---|---|

| Quinidine | CYP2D6 | 60% | 75% |

| α-Naphthoflavone | CYP1A2 | 80% | 45% |

Role of Cytochrome P450 Isoforms in the Hydroxylation of Mirtazapine

Phase I Metabolic Transformations Yielding 8-Hydroxymirtazapine, (S)-

The biotransformation of mirtazapine is characterized by Phase I metabolic reactions, which introduce or expose functional groups on the parent molecule. The principal Phase I transformations are 8-hydroxylation, N-demethylation, and N-oxidation. nih.govresearchgate.netnih.gov The formation of 8-hydroxymirtazapine is a result of an aromatic hydroxylation reaction, where a hydroxyl group is added to the 8th position of the mirtazapine molecule. This reaction is a major pathway for mirtazapine clearance. doi.org As detailed previously, this hydroxylation is stereoselectively catalyzed, primarily by CYP2D6 acting on the (S)-(+)-enantiomer, which results in the specific formation of 8-Hydroxymirtazapine, (S)-.

Oxidative Hydroxylation as a Primary Metabolic Route

The metabolism of mirtazapine is extensive, and one of the principal pathways of its biotransformation is oxidative hydroxylation fda.gov. This Phase I metabolic reaction introduces a hydroxyl group onto the mirtazapine molecule, significantly increasing its polarity. The primary site of this hydroxylation is the 8th position of the tetracyclic structure, resulting in the formation of 8-hydroxymirtazapine. In vitro studies using human liver microsomes have demonstrated that 8-hydroxylation is a major metabolic route, accounting for approximately 55-60% of the total biotransformation of mirtazapine at anticipated therapeutic concentrations doi.orgclinpgx.orgpharmgkb.orgnih.gov.

The formation of 8-hydroxymirtazapine is primarily catalyzed by the cytochrome P450 enzyme system. Research has identified CYP2D6 and CYP1A2 as the main enzymes involved in this specific metabolic step fda.govresearchgate.netnih.gov. At lower, clinically relevant concentrations of mirtazapine, CYP2D6 is the predominant enzyme, responsible for about 65% of 8-hydroxylation doi.orgpharmgkb.org. As mirtazapine concentrations increase, the contribution of CYP1A2 becomes more significant, rising from 30% to 50% doi.orgclinpgx.orgpharmgkb.org. The involvement of multiple enzymes in this pathway suggests that variations in their activity due to genetic polymorphisms or drug-drug interactions can influence the metabolic profile of mirtazapine doi.orgclinpgx.orgpharmgkb.org.

Table 1: Cytochrome P450 Enzymes in 8-Hydroxylation of Mirtazapine

| Enzyme | Contribution at Low Mirtazapine Concentration (approx. 2 µM) | Contribution at High Mirtazapine Concentration (approx. 250 µM) |

|---|---|---|

| CYP2D6 | ~65% doi.orgpharmgkb.org | ~20% doi.orgpharmgkb.org |

| CYP1A2 | ~30% doi.orgpharmgkb.org | ~50% doi.orgpharmgkb.org |

Phase II Conjugation Pathways of 8-Hydroxymirtazapine, (S)-

Following its formation via Phase I oxidative hydroxylation, 8-hydroxymirtazapine undergoes further metabolism through Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolite, which further increases its water solubility and facilitates its excretion from the body uomus.edu.iqpharmacy180.comdrughunter.com. This process is a critical step in the detoxification and elimination of the drug's metabolites.

Glucuronidation of 8-Hydroxymirtazapine to 8-Hydroxymirtazapine Glucuronide

The primary Phase II pathway for 8-hydroxymirtazapine is glucuronidation fda.gov. This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the hydroxyl group of 8-hydroxymirtazapine uomus.edu.iq. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes drughunter.com. The resulting conjugate, 8-hydroxymirtazapine glucuronide, is significantly more water-soluble and is readily eliminated, primarily in the urine nih.gov.

Table 2: Median Plasma Concentrations of Mirtazapine and its Metabolites in Psychiatric Patients

| Compound | Median Plasma Concentration (nmol/L) |

|---|---|

| Mirtazapine (MIR) | 92.71 researcher.life |

| N-desmethylmirtazapine (DMIR) | 44.96 researcher.life |

| 8-hydroxymirtazapine (8-OH-MIR) | 1.42 researcher.life |

| Mirtazapine glucuronide (MIR-G) | 75.00 researcher.life |

Identification of Other Conjugated Metabolites of 8-Hydroxymirtazapine

While glucuronidation is the predominant Phase II pathway for 8-hydroxymirtazapine, the scientific literature primarily focuses on this route of elimination. Mirtazapine itself undergoes other metabolic transformations, including N-demethylation and N-oxidation nih.gov. However, for the specific metabolite 8-hydroxymirtazapine, conjugation with glucuronic acid is the most extensively documented and quantitatively significant pathway. There is limited information available in published research regarding other potential conjugated metabolites of 8-hydroxymirtazapine, such as sulfate (B86663) conjugates. The high ratio of the glucuronide conjugate to the parent metabolite in plasma suggests that glucuronidation is the principal, if not exclusive, Phase II reaction for 8-hydroxymirtazapine researcher.life.

Microbial Biotransformation as a Model for 8-Hydroxymirtazapine, (S)- Formation

Microbial biotransformation is a valuable technique used in drug development to simulate and predict the metabolic pathways of drugs in mammals. Certain microorganisms, particularly fungi, possess enzymatic systems, such as cytochrome P450 monooxygenases, that are analogous to those found in the human liver mdpi.comfrontiersin.org. This allows researchers to produce and identify drug metabolites in a controlled laboratory setting.

Utilization of Fungal Species (e.g., Cunninghamella elegans) in Mirtazapine Metabolism Studies

The filamentous fungus Cunninghamella elegans is widely used as a microbial model for studying mammalian drug metabolism mdpi.comresearchgate.net. This is due to its well-documented ability to perform a range of metabolic reactions, including hydroxylation, N-demethylation, and N-oxidation, which are common Phase I biotransformations in humans researchgate.netnih.gov. By incubating a drug with cultures of C. elegans, scientists can generate metabolites that are often identical to those produced in humans, providing a practical and ethical alternative to animal or human studies for metabolite identification mdpi.com.

Identification of 8-Hydroxymirtazapine as a Major Metabolite in Microbial Models

Studies utilizing Cunninghamella elegans to investigate the biotransformation of mirtazapine have successfully demonstrated the utility of this microbial model. When racemic mirtazapine was incubated with C. elegans, the fungus transformed 91% of the drug over 168 hours into seven different metabolites researchgate.netnih.gov. Among the identified products, 8-hydroxymirtazapine was a significant metabolite nih.gov.

Furthermore, when the fungus was treated with the optically pure S(+)-enantiomer of mirtazapine, it produced all seven metabolites, including 8-hydroxymirtazapine. In contrast, the R(-)-enantiomer produced only four of these metabolites nih.gov. This finding in the microbial model is consistent with mammalian studies, which show that 8-hydroxylation is a key pathway, particularly for the (S)-enantiomer. The ability of C. elegans to produce major mammalian metabolites confirms its suitability as a predictive model for mirtazapine metabolism nih.gov.

Table 3: Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 8-Hydroxymirtazapine, (S)- | (S)-8-OH-MIR |

| Mirtazapine | MIR |

| N-desmethylmirtazapine | DMIR |

| 8-Hydroxymirtazapine glucuronide | 8-OH-MIR-G |

| Mirtazapine glucuronide | MIR-G |

Stereoselective Production of 8-Hydroxymirtazapine from Mirtazapine Enantiomers in Microbial Systems

The biotransformation of the tetracyclic antidepressant mirtazapine, which is administered as a racemic mixture of its R(–)- and S(+)-enantiomers, has been effectively studied using the fungus Cunninghamella elegans as a microbial model for mammalian metabolism. researchgate.net This microorganism has demonstrated the ability to metabolize mirtazapine into several key metabolites, including 8-hydroxymirtazapine. Research involving the incubation of optically pure forms of mirtazapine with C. elegans has revealed a distinct stereoselectivity in the metabolic pathways. researchgate.netresearchgate.net

When the S(+)-enantiomer of mirtazapine was introduced to the fungal culture, it was biotransformed into seven different metabolites: 8-hydroxymirtazapine, N-desmethyl-8-hydroxymirtazapine, N-desmethylmirtazapine, 13-hydroxymirtazapine, mirtazapine N-oxide, 12-hydroxymirtazapine, and N-desmethyl-13-hydroxymirtazapine. researchgate.net In contrast, the R(–)-enantiomer yielded a more limited range of products, being transformed into only four metabolites: 8-hydroxymirtazapine, N-desmethyl-8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide. researchgate.netresearchgate.net

**Table 1: Metabolites of Mirtazapine Enantiomers Produced by *Cunninghamella elegans***

| Metabolite | Produced from S(+)-Mirtazapine | Produced from R(–)-Mirtazapine |

|---|---|---|

| 8-Hydroxymirtazapine | Yes | Yes (Major) |

| N-Desmethyl-8-hydroxymirtazapine | Yes | Yes |

| N-Desmethylmirtazapine | Yes | Yes |

| Mirtazapine N-oxide | Yes (Major) | Yes |

| 12-Hydroxymirtazapine | Yes | No |

| 13-Hydroxymirtazapine | Yes | No |

| N-Desmethyl-13-hydroxymirtazapine | Yes | No |

Comparison of Microbial Metabolites to Mammalian Biotransformation Products

Microbial systems, particularly the fungus Cunninghamella elegans, serve as valuable in vitro models to predict and study the metabolism of drugs in mammals. researchgate.net The primary oxidative metabolic pathways for mirtazapine in humans involve 8-hydroxylation, N-demethylation, and N-oxidation. nih.govdoi.orgresearchgate.net The major metabolite excreted in humans is 8-hydroxymirtazapine, which accounts for approximately 40% of the dose, followed by N-desmethylmirtazapine at about 25%. doi.org

The biotransformation of mirtazapine by C. elegans shows significant parallels to mammalian metabolism. The fungus was found to produce five metabolites that are also found in mammals: 8-hydroxymirtazapine, N-desmethylmirtazapine, mirtazapine N-oxide, and their hydroxylated derivatives. researchgate.net This overlap makes it a suitable model for studying these specific metabolic routes. researchgate.netdergipark.org.tr

However, the microbial system also generates novel metabolites not typically observed in mammalian systems. Specifically, C. elegans produced 12-hydroxymirtazapine and 13-hydroxymirtazapine, which are considered novel biotransformation products. researchgate.net In mammalian systems, the S(+)-enantiomer is preferentially metabolized to 8-hydroxymirtazapine, which is then conjugated with glucuronic acid. nih.govnih.gov The formation of 8-hydroxymirtazapine in humans is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2. doi.orgpharmgkb.org While the microbial system effectively hydroxylates the molecule at the 8-position, its capacity to produce additional novel hydroxylated metabolites highlights a key difference between the enzymatic machinery of the fungus and that of mammals.

Table 2: Comparison of Mirtazapine Metabolism in Microbial vs. Mammalian Systems

| Feature | Microbial System (C. elegans) | Mammalian System (Human) |

|---|---|---|

| Primary Metabolic Pathways | Hydroxylation, N-demethylation, N-oxidation | 8-Hydroxylation, N-demethylation, N-oxidation doi.orgresearchgate.net |

| Major Metabolite | Enantiomer-dependent: 8-Hydroxymirtazapine (from R-enantiomer), Mirtazapine N-oxide (from S-enantiomer) researchgate.net | 8-Hydroxymirtazapine (followed by glucuronidation) nih.govdoi.org |

| Key Enzymes | Fungal enzymes | Cytochrome P450 (CYP2D6, CYP1A2, CYP3A4) researchgate.net |

| Common Metabolites | 8-Hydroxymirtazapine, N-Desmethylmirtazapine, Mirtazapine N-oxide researchgate.net | 8-Hydroxymirtazapine, N-Desmethylmirtazapine, Mirtazapine N-oxide doi.org |

| System-Specific Metabolites | 12-Hydroxymirtazapine, 13-Hydroxymirtazapine researchgate.net | Glucuronide conjugates of 8-hydroxymirtazapine nih.govnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-8-Hydroxymirtazapine |

| 8-Hydroxymirtazapine |

| Mirtazapine |

| R(–)-Mirtazapine |

| S(+)-Mirtazapine |

| N-Desmethyl-8-hydroxymirtazapine |

| N-Desmethylmirtazapine |

| 12-Hydroxymirtazapine |

| 13-Hydroxymirtazapine |

| Mirtazapine N-oxide |

Advanced Analytical Methodologies for Stereoselective Quantification of 8 Hydroxymirtazapine, S

Chromatographic Separation Techniques

Chromatographic methods are at the forefront of enantioselective analysis, offering high resolution and sensitivity for complex biological samples.

Enantioselective High-Performance Liquid Chromatography (HPLC) is a cornerstone for the chiral separation of drug enantiomers. An HPLC method coupled with fluorescence detection has been successfully developed for the simultaneous quantification of mirtazapine (B1677164) and its metabolites, including 8-Hydroxymirtazapine, in both plasma and urine samples. This method demonstrates good precision and recovery, making it suitable for therapeutic drug monitoring. nih.gov The sample preparation involves a liquid-solid extraction procedure, which yields high recoveries of the analytes nih.gov.

Key parameters of a developed enantioselective HPLC method are detailed below:

| Parameter | Value |

| Analytical Range | 1 to 100 ng/mL |

| Precision (CV) | 12% to 19% |

| Recovery | 85% to 99% |

| Detection | Fluorescence |

This method is valuable for analyzing concentration-time series and understanding the enantiomeric ratios in patient samples nih.gov.

The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) provides enhanced selectivity and sensitivity for the analysis of drug metabolites. A stereoselective LC-MS method has been established for the simultaneous analysis of the R-(-)- and S-(+)-enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine in plasma. nih.gov This technique utilizes a Chirobiotic V column for chiral separation and electrospray ionization for detection nih.gov. The method is sensitive enough for routine and research applications, including in patients comedicated with other drugs nih.gov.

A selective and reproducible off-line solid-phase microextraction procedure has also been developed for the simultaneous enantioselective determination of mirtazapine and its metabolites in human urine, with LC-MS being used for method validation and application nih.gov. This method demonstrated linearity over a concentration range of 62-1250 ng/mL with precision and accuracy within 15% nih.gov.

Below is a summary of the LC-MS method parameters:

| Parameter | Value |

| Column | Chirobiotic V |

| Limit of Quantification (LOQ) | 0.5 ng/mL for all enantiomers |

| Intra- and Interday CVs | 3.3% to 11.7% |

| Sample Preparation | 3-step liquid-liquid extraction |

| Detection | Mass Spectrometry (Electrospray Mode) |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. An in vitro study utilizing human liver microsomes employed LC-HRMS to analyze the metabolites of mirtazapine nih.gov. This analysis successfully identified ten metabolites, including nine phase I metabolites and one phase II metabolite nih.gov. The major metabolites identified were consistent with previous reports and included N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide nih.gov. The metabolic pathways involved in phase I biotransformation included hydroxylation, oxidation, and reduction, while phase II was primarily glucuronidation nih.gov.

Electrophoretic Separation Techniques

Capillary electrophoresis has emerged as a viable alternative to HPLC for chiral separations, offering advantages such as high efficiency, rapid analysis, and low consumption of samples and reagents.

A simple, rapid, and sensitive chiral capillary zone electrophoresis method has been developed for the simultaneous enantioselective separation of mirtazapine and its metabolites, including 8-hydroxymirtazapine. nih.govnih.gov This method utilizes an uncoated fused silica (B1680970) capillary and a borate-phosphate buffer containing carboxymethyl-β-cyclodextrin as a chiral selector. nih.govnih.gov Satisfactory chiral separation of four pairs of enantiomers was achieved in under 7 minutes nih.govnih.gov. To enhance sensitivity, acetonitrile-field-amplified sample stacking was employed, allowing for a lower limit of quantification nih.govnih.gov.

The key parameters for this CE method are outlined in the table below:

| Parameter | Value |

| Capillary | Uncoated 40.2 cm × 75 μM fused silica |

| Applied Voltage | 16 kV |

| Buffer | 6.25 mM borate–25 mM phosphate (B84403) solution (pH 2.8) |

| Chiral Selector | 5.5 mg/mL carboxymethyl-β-cyclodextrin |

| Detection Wavelength | 200 nm |

| Lower Limit of Quantification | 0.5 ng/mL |

| Linearity Range | 0.5–50 ng/mL |

This validated method has been successfully applied to enantioselective pharmacokinetic studies in healthy volunteers nih.govnih.gov.

Detection Strategies

The choice of detection strategy is critical for achieving the required sensitivity and selectivity in the quantification of 8-Hydroxymirtazapine, (S)-. The most common detectors employed in conjunction with the separation techniques described above include:

Fluorescence Detection: This is often used with HPLC and offers high sensitivity for fluorescent compounds. An enantioselective HPLC method for mirtazapine and its metabolites, including 8-hydroxymirtazapine, utilized fluorescence detection nih.gov.

Mass Spectrometry (MS and MS/MS): When coupled with LC, mass spectrometry provides high selectivity and sensitivity, allowing for the confident identification and quantification of analytes in complex matrices like plasma and urine. Both single quadrupole MS and tandem mass spectrometry (MS/MS) have been used for the enantiomeric analysis of 8-hydroxymirtazapine. nih.gov

High-Resolution Mass Spectrometry (HRMS): LC-HRMS is particularly valuable for metabolite identification studies, providing accurate mass measurements that aid in the elucidation of elemental compositions and structures of unknown metabolites nih.gov.

UV Detection: Capillary electrophoresis methods commonly use UV detection. A chiral CE method for the separation of mirtazapine and its metabolites used a detection wavelength of 200 nm nih.govnih.gov.

Fluorescence Detection in HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive and widely used technique for the quantification of 8-Hydroxymirtazapine in biological fluids. This method leverages the native fluorescence of the molecule to achieve low detection limits.

A rapid and sensitive HPLC method has been developed for the simultaneous quantification of mirtazapine and its two major metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine, in human plasma. The separation is typically achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer. For fluorescence detection, the excitation wavelength is set at 290 nm and the emission wavelength at 350 nm. researchgate.netlabrulez.comresearchgate.net This method has demonstrated a limit of quantitation (LOQ) of 2 ng/mL for 8-hydroxymirtazapine, which is adequate for pharmacokinetic studies. researchgate.netlabrulez.com

| Parameter | Value |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Detection Method | Fluorescence |

| Excitation Wavelength | 290 nm |

| Emission Wavelength | 350 nm |

| Stationary Phase | Chromolith C18 column |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH = 3, 20:80, v/v) |

| Flow Rate | 2 mL/min (isocratic) |

| Limit of Quantitation (LOQ) | 2 ng/mL |

Mass Spectrometry Detection (Electrospray Ionization, Multi-Reaction Monitoring)

For enhanced specificity and sensitivity, particularly for stereoselective analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique often employs electrospray ionization (ESI) and multi-reaction monitoring (MRM) for highly selective and sensitive detection of the target analyte.

An enantioselective analysis of mirtazapine and its metabolites, including 8-hydroxymirtazapine, in human plasma has been developed using LC-MS/MS. The chromatographic separation of the enantiomers is achieved on a chiral column. The mass spectrometer is operated in the positive ion mode using an electrospray ionization source. Multi-reaction monitoring (MRM) is utilized for quantification, which involves monitoring specific precursor-to-product ion transitions. This approach provides excellent selectivity by filtering out background interferences. The method has been validated with a limit of quantitation (LOQ) of 1.25 ng/mL for each enantiomer. nih.gov

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multi-Reaction Monitoring (MRM) |

| Chromatographic Separation | Chiral column |

| Mobile Phase | Acetonitrile-methanol-ethanol (98:1:1, v/v/v) + 0.2% diethylamine |

| Flow Rate | 1.0 mL/min |

| Limit of Quantitation (LOQ) | 1.25 ng/mL for each enantiomer |

Sample Preparation and Extraction Procedures for Biological Matrices

The complexity of biological matrices such as plasma and urine necessitates efficient sample preparation to isolate the analyte of interest and remove interfering substances prior to instrumental analysis.

Liquid-Solid Extraction

Liquid-solid extraction, most commonly in the form of solid-phase extraction (SPE), is a widely used technique for the cleanup and pre-concentration of analytes from biological samples. In a study focused on the determination of mirtazapine and its metabolites in plasma, a solid-phase extraction method using phenyl cartridges (100 mg, 1 mL) was employed for sample pre-treatment. This method demonstrated linearity over a working range of 2.5–75.0 ng/mL for 8-hydroxymirtazapine, with a limit of quantitation (LOQ) of 2.5 ng/mL and a limit of detection (LOD) of 1.25 ng/mL. researchgate.net

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a conventional and effective method for sample cleanup based on the differential partitioning of a compound between two immiscible liquid phases. For the analysis of 8-hydroxymirtazapine in human plasma, a liquid-liquid extraction procedure has been successfully applied. researchgate.netlabrulez.com The mean extraction recovery for 8-hydroxymirtazapine using this method was found to be 25.3%. biointerfaceresearch.com

Microextraction Techniques

To address the need for miniaturized and environmentally friendly sample preparation methods, three-phase liquid-phase microextraction (LPME) has been developed. This technique utilizes a porous polypropylene (B1209903) hollow fiber membrane to extract analytes from a sample.

For the enantioselective analysis of mirtazapine and its metabolites, including 8-hydroxymirtazapine, a three-phase LPME method was developed for extraction from human plasma. In this procedure, the analytes are extracted from an alkalinized plasma sample into an organic solvent (n-hexyl ether) impregnated in the pores of the hollow fiber, and then back-extracted into an acidic acceptor phase (0.01 mol/L acetic acid solution) within the lumen of the fiber. This method provides significant sample cleanup and enrichment. The mean recoveries for the enantiomers of 8-hydroxymirtazapine were in the range of 18.3-45.5%. nih.gov

| Parameter | Details |

| Extraction Technique | Three-Phase Liquid-Phase Microextraction (LPME) |

| Biological Matrix | Human Plasma |

| Organic Solvent | n-hexyl ether |

| Acceptor Phase | 0.01 mol/L acetic acid solution |

| Mean Recovery | 18.3-45.5% |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that has been successfully applied to the enantioselective determination of 8-Hydroxymirtazapine in human urine. This method involves the extraction of analytes from a sample matrix onto a fused silica fiber coated with a stationary phase, followed by desorption into an analytical instrument.

A selective and reproducible offline SPME procedure has been developed for the simultaneous enantioselective determination of mirtazapine and its metabolites, including 8-Hydroxymirtazapine. nih.govresearchgate.net In this method, a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is utilized for the extraction. nih.govresearchgate.net The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time, pH, ionic strength, temperature, and desorption time. nih.gov For optimal extraction of 8-Hydroxymirtazapine and other related compounds, the urine sample pH is adjusted to 8. nih.govresearchgate.net The analytes are then desorbed from the fiber using methanol (B129727) before analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Despite its advantages, the mean recovery for 8-Hydroxymirtazapine enantiomers using this SPME method was found to be 1.0%. nih.govresearchgate.net

Ultrasound-Enhanced and Surfactant-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME)

Ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) is a rapid and efficient microextraction technique that has been applied to the determination of various antidepressants, including the parent compound of 8-Hydroxymirtazapine, mirtazapine, in human plasma. While a specific method for the stereoselective quantification of (S)-8-Hydroxymirtazapine using USA-DLLME has not been detailed in the reviewed literature, the methodology applied to mirtazapine provides a strong foundation for its potential adaptation.

In a typical UA-DLLME procedure for antidepressants, a dispersant solvent (e.g., acetonitrile) and an extractant solvent (e.g., chloroform) are rapidly injected into an aqueous sample. bohrium.com The application of ultrasonic waves facilitates the formation of a cloudy solution, which consists of fine droplets of the extraction solvent dispersed in the aqueous phase. bohrium.com This increases the surface area for mass transfer of the analyte from the sample to the extraction solvent.

For the analysis of mirtazapine, the optimal conditions for UA-DLLME were identified as using 2.5 mL of acetonitrile as the dispersant, 0.2 mL of chloroform (B151607) as the extractant, an ultrasound stirring time of 3 minutes, and an extraction pH of 9.8. bohrium.com Following extraction, the sample is centrifuged, and the sedimented phase containing the analyte is collected, evaporated to dryness, and reconstituted for analysis by ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA). bohrium.com This method demonstrated an average recovery of 110% for mirtazapine. bohrium.com

Enzymatic Hydrolysis of Conjugated Forms of 8-Hydroxymirtazapine

In biological systems, 8-Hydroxymirtazapine can exist in conjugated forms, primarily as glucuronides. To accurately quantify the total concentration of this metabolite, an enzymatic hydrolysis step is necessary to cleave the conjugate bond and release the free form of the analyte prior to extraction and analysis.

For the analysis of 8-Hydroxymirtazapine in human urine, samples are subjected to enzymatic hydrolysis at 37°C for 16 hours. nih.govresearchgate.net Following incubation with the enzyme, the reaction is stopped, and the enzyme is precipitated using trichloroacetic acid. nih.govresearchgate.net This step is crucial for ensuring that both the free and conjugated forms of the metabolite are measured, providing a more complete picture of its presence in the biological matrix.

Method Validation Parameters for Stereoselective Assays of 8-Hydroxymirtazapine, (S)-

Rigorous method validation is essential to ensure the reliability and accuracy of any analytical method for the stereoselective quantification of 8-Hydroxymirtazapine, (S)-. Key validation parameters include linearity and calibration range, limits of quantification and detection, and precision and accuracy.

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the stereoselective analysis of 8-Hydroxymirtazapine, various methods have demonstrated excellent linearity over specific concentration ranges.

| Analytical Technique | Matrix | Calibration Range (ng/mL) | Reference |

| LC-MS | Human Urine | 62 - 1250 | nih.govresearchgate.net |

| Capillary Electrophoresis | Human Plasma | 0.5 - 50 | mdpi.com |

| Three-phase LPME-LC-MS/MS | Human Plasma | 1.25 - 125 | nih.gov |

| HPLC-Fluorescence | Plasma and Urine | 1 - 100 | nih.gov |

| UPLC-PDA (for Mirtazapine) | Human Plasma | 20 - 4000 | bohrium.com |

Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected.

| Analytical Technique | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Reference |

| LC-MS | Human Plasma | 0.5 | Not Reported | |

| Capillary Electrophoresis | Human Plasma | 0.5 | Not Reported | mdpi.com |

| Three-phase LPME-LC-MS/MS | Human Plasma | 1.25 | Not Reported | nih.gov |

| HPLC-Fluorescence | Human Plasma | 2.5 | 1.25 | cnr.it |

| UPLC-PDA (for Mirtazapine) | Human Plasma | Not Reported | 4 - 5 | bohrium.com |

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value.

For the stereoselective analysis of 8-Hydroxymirtazapine enantiomers, the within-day and between-day precision and accuracy have been reported to be lower than 15% for an SPME-LC-MS method. nih.govresearchgate.net An enantioselective HPLC method with fluorescence detection reported precision (CV) between 12% and 19%. nih.gov For a three-phase liquid-phase microextraction method followed by LC-MS/MS, the within-day and between-day precision (RSD) and accuracy (relative error) were lower than 11.9% for all enantiomers evaluated at concentrations of 2.5, 50, and 100 ng/mL. nih.gov

Extraction Recovery and Matrix Effects

The efficiency of extracting (S)-8-hydroxymirtazapine from complex biological matrices and the influence of co-eluting endogenous components (matrix effects) are critical parameters for the development of robust and accurate stereoselective quantification methods. Research into the bioanalysis of mirtazapine and its metabolites reveals a wide range of outcomes for these parameters, heavily dependent on the chosen analytical technique, extraction solvent, and biological matrix (e.g., plasma or urine).

Extraction Recovery

Extraction recovery is a measure of the efficiency of an extraction method. For 8-hydroxymirtazapine, various techniques including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) have been utilized, yielding significantly different recovery rates.

One enantioselective method employing a one-step liquid-liquid extraction from human plasma reported high and consistent recovery for the enantiomers of 8-hydroxymirtazapine, with values exceeding 80% at three different quality control concentration levels nih.gov. In contrast, another study using LLE with a mixture of n-hexane and ethyl acetate (B1210297) (90/10, v/v) for extraction from human plasma reported a much lower mean recovery of approximately 25.3% to 30% for 8-hydroxymirtazapine brieflands.com. This particular study noted that while this recovery was low, the method was still sensitive enough for its intended application brieflands.com. The same research also referenced a separate non-MS HPLC method that used solid-phase extraction (SPE) and achieved a significantly higher recovery of nearly 97% for this metabolite brieflands.com.

A method developed for analyzing human urine using solid-phase microextraction (SPME) found a mean recovery for 8-hydroxymirtazapine enantiomers to be only 1.0% nih.govresearchgate.net. This highlights the substantial impact of both the extraction technique and the biological matrix on the efficiency of analyte isolation.

The following table summarizes the reported extraction recovery findings for 8-hydroxymirtazapine from various studies.

| Extraction Method | Biological Matrix | Reported Recovery (%) | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Human Plasma | > 80% | nih.gov |

| Solid-Phase Extraction (SPE) | Human Plasma | ~ 97% | brieflands.com |

| Liquid-Liquid Extraction (LLE) with n-hexane/ethyl acetate | Human Plasma | 25.3% - 30% | brieflands.com |

| Solid-Phase Microextraction (SPME) | Human Urine | 1.0% | nih.govresearchgate.net |

Matrix Effects

Matrix effects, typically manifested as ion suppression or enhancement in mass spectrometry-based methods, can significantly compromise the accuracy and precision of quantification. The assessment and mitigation of these effects are therefore essential during method validation.

While specific quantitative data on the matrix effect for (S)-8-hydroxymirtazapine is not extensively detailed in the literature, method development studies for mirtazapine and its related compounds indicate that careful selection of extraction solvents can minimize these interferences. For instance, in the development of an LC-MS/MS method for mirtazapine, various LLE solvents were tested rsc.org. Although ethyl acetate provided the best recovery, it was associated with poor precision. Consequently, methyl tert-butyl ether (MTBE) was selected, and to further reduce matrix effects, n-Hexane was added. This solvent combination was reported to produce a clean chromatogram with good reproducibility and negligible matrix effect rsc.org. The use of Solid Phase Extraction (SPE) is another common strategy specifically employed to purify samples and avoid matrix effects during the analysis of antidepressants in biological fluids researchgate.net. These approaches demonstrate that while the potential for matrix effects exists, it can be effectively managed through optimized sample preparation protocols.

Preclinical Pharmacological Characterization and Structure Activity Relationships of 8 Hydroxymirtazapine, S

In Vitro Receptor Binding and Selectivity Profiles of Hydroxylated Metabolites

The pharmacological activity of mirtazapine (B1677164) is attributed to its unique receptor binding profile. It acts as a potent antagonist at several key receptors while having negligible affinity for monoamine transporters. drugbank.comnih.gov In vitro studies have extensively characterized the parent compound, showing high affinity for histamine (B1213489) H₁, serotonin (B10506) 5-HT₂ₐ and 5-HT₂꜀, and α₂-adrenergic receptors. wikipedia.orgnih.gov

Data on the specific receptor binding affinities of the hydroxylated metabolites are less comprehensive. N-desmethylmirtazapine is often cited as the primary pharmacologically active metabolite, although it is 5 to 10 times less potent than the parent compound, mirtazapine. doi.org

Specific in vitro receptor binding data for 8-hydroxymirtazapine is not widely available in the scientific literature. Preclinical studies in some animal models, such as rats, have reported that 8-hydroxymirtazapine was undetectable in plasma after administration of the parent drug. nih.govresearchgate.net This species-specific metabolic difference may account for the limited availability of direct preclinical pharmacological characterization for this major human metabolite. However, based on the high affinity of the parent compound for specific receptors, a comparative analysis is warranted.

| Receptor | Binding Affinity (Ki, nM) | Pharmacological Action |

|---|---|---|

| Histamine H₁ | ~1.6 | Antagonist / Inverse Agonist |

| Serotonin 5-HT₂ₐ | ~35 | Antagonist |

| Serotonin 5-HT₂꜀ | ~32 | Antagonist / Inverse Agonist |

| Serotonin 5-HT₃ | Data varies | Antagonist |

| α₂ₐ-Adrenergic | ~20 | Antagonist |

| α₂꜀-Adrenergic | ~18 | Antagonist |

| Serotonin Transporter (SERT) | >10,000 | Negligible |

| Norepinephrine (B1679862) Transporter (NET) | >10,000 | Negligible |

| Dopamine Transporter (DAT) | >10,000 | Negligible |

Note: Ki values are approximate and compiled from various sources. Lower Ki values indicate higher binding affinity.

Enantiomer-Specific Pharmacological Activities of (S)-8-Hydroxymirtazapine

The metabolism of mirtazapine is also stereoselective. The formation of 8-hydroxymirtazapine is mainly catalyzed by the CYP2D6 enzyme, which preferentially metabolizes the (S)-(+)-enantiomer of mirtazapine. doi.orgnih.gov This leads to the predominant formation of (S)-8-hydroxymirtazapine in the body.

There is a notable lack of preclinical studies investigating the distinct pharmacological activities of the (S)-8-hydroxymirtazapine enantiomer itself. This is likely compounded by the observation that in human plasma, (S)-(+)-8-hydroxymirtazapine is found to be extensively conjugated, primarily as a glucuronide. nih.gov This metabolic process typically results in pharmacologically inactive compounds, which may explain the absence of significant direct activity attributed to this metabolite and the limited focus on its preclinical characterization.

Structure-Activity Relationship (SAR) Analysis Applied to 8-Hydroxymirtazapine, (S)-

Structure-Activity Relationship (SAR) analysis examines how a molecule's chemical structure correlates with its biological activity. researchgate.net While specific SAR studies on (S)-8-hydroxymirtazapine are not available, an analysis can be inferred based on its structure relative to the parent mirtazapine molecule.

The pharmacological activity of mirtazapine is derived from its rigid tetracyclic core structure, which correctly orients the key interacting moieties. The basic nitrogen atom in the piperazine (B1678402) ring is crucial for interaction with acidic residues in target receptors. The addition of a hydroxyl (-OH) group at the 8-position of the pyridine (B92270) ring to form 8-hydroxymirtazapine represents the most significant structural change. This modification introduces a polar, hydrogen-bond-donating group to a relatively lipophilic molecule. Such a change would be expected to increase hydrophilicity and could potentially alter the binding affinity for its target receptors. The introduction of the hydroxyl group may decrease the molecule's ability to cross the blood-brain barrier and could lead to reduced affinity at receptor sites that have predominantly hydrophobic binding pockets.

Stereochemistry is critical to the pharmacology of mirtazapine. The (S) and (R) enantiomers orient the tetracyclic structure differently, allowing for differential interactions with the chiral environments of receptor binding sites. wikipedia.org This is evidenced by the distinct receptor antagonism profiles of the parent enantiomers (e.g., (S)-enantiomer for 5-HT₂ₐ/₂꜀ vs. (R)-enantiomer for 5-HT₃). wikipedia.org The formation of (S)-8-hydroxymirtazapine is a direct downstream consequence of the stereoselective metabolism of (S)-mirtazapine. researchgate.net While the specific pharmacological impact of the (S)-configuration in the hydroxylated metabolite has not been characterized, it can be inferred that its three-dimensional arrangement would be a critical determinant of any residual receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of molecules based on their physicochemical properties, known as molecular descriptors. nih.govmdpi.com In drug development, QSAR helps in optimizing lead compounds and predicting the activity of novel structures. nih.gov

In the context of metabolite research, QSAR can be a valuable tool for predicting the potential pharmacological or toxicological profiles of metabolites before they are synthesized or isolated. medscape.com By building models based on a training set of compounds with known activities (e.g., various antidepressants and their metabolites), it is possible to predict the activity of a new metabolite like (S)-8-hydroxymirtazapine. Key descriptors that would be altered by the transformation of mirtazapine to its 8-hydroxy metabolite include:

LogP (Lipophilicity): The addition of a hydroxyl group would decrease the LogP value, indicating lower lipophilicity.

Polar Surface Area (PSA): The PSA would increase, suggesting altered membrane permeability.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors would increase by one.

These changes would be used in a QSAR model to predict a different, and likely significantly reduced, receptor binding affinity compared to the parent compound. No specific QSAR models for 8-hydroxymirtazapine have been published.

Preclinical Investigations of Neurochemical Modulations by 8-Hydroxymirtazapine, (S)-

The parent compound, mirtazapine, exerts its primary neurochemical effects by enhancing central noradrenergic and serotonergic neurotransmission. nih.gov It achieves this not by inhibiting monoamine reuptake, but by acting as an antagonist at central presynaptic α₂-adrenergic autoreceptors and heteroreceptors. drugbank.com Blockade of these receptors prevents the negative feedback mechanism on norepinephrine and serotonin (5-HT) release, thereby increasing the synaptic concentrations of both neurotransmitters. Furthermore, by blocking postsynaptic 5-HT₂ and 5-HT₃ receptors, mirtazapine ensures that the increased serotonin levels preferentially activate 5-HT₁ₐ receptors, which is associated with antidepressant and anxiolytic effects. nih.govcij.gob.mx

Preclinical in vitro data specifically investigating the neurochemical modulations of (S)-8-hydroxymirtazapine are absent from the current body of scientific literature. The prevailing evidence suggests that this metabolite may be pharmacologically inert or possess significantly lower potency than mirtazapine. doi.org The finding that (S)-8-hydroxymirtazapine is extensively converted to its glucuronide conjugate in humans further supports the likelihood of its limited direct contribution to the neurochemical effects of mirtazapine therapy. nih.gov

Future Directions in 8 Hydroxymirtazapine, S Academic Research

Development of Novel and Efficient Stereoselective Synthetic Pathways

Future research in this area should focus on:

Asymmetric Catalysis: The exploration of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in the hydroxylation of a suitable mirtazapine (B1677164) precursor.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the tetracyclic core of 8-hydroxymirtazapine with the desired (S)-configuration at the stereocenter.

Biocatalysis: Employing enzymes, either isolated or in whole-cell systems, that can perform stereoselective hydroxylation of mirtazapine to produce the (S)-enantiomer specifically. This approach offers the potential for high selectivity under mild reaction conditions.

A patent for the preparation of mirtazapine with a substantial enantiomeric excess of the R or S form has been filed, indicating that the groundwork for stereoselective synthesis of the parent compound exists. google.com Future efforts must now be directed towards applying and adapting these principles for the direct and efficient synthesis of its hydroxylated metabolite, (S)-8-Hydroxymirtazapine. The successful development of such pathways is a critical step in enabling more extensive and detailed in vitro and in vivo studies of this compound.

Further Refinement and Automation of Enantioselective Analytical Techniques for Biological Matrices

The ability to accurately quantify the individual enantiomers of 8-hydroxymirtazapine in complex biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetics and physiological effects. Several methods have been developed for the enantioselective analysis of mirtazapine and its metabolites, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis. nih.govmdpi.comnih.gov These methods often employ chiral stationary phases or chiral selectors to achieve separation. nih.gov

Despite these advances, there is considerable scope for future research to refine and automate these analytical techniques. Key areas for development include:

Increased Sensitivity and Throughput: Future methods should aim for lower limits of quantification (LOQ) to enable studies with smaller sample volumes or at lower concentrations. mdpi.comnih.gov Automation of sample preparation, for instance through online solid-phase extraction (SPE) coupled with LC-MS/MS, would significantly increase throughput, which is crucial for large-scale clinical and preclinical studies.

Novel Chiral Stationary Phases: The development of new chiral stationary phases with improved resolution and stability for the analysis of mirtazapine metabolites would be highly beneficial. This could lead to faster and more efficient separations.

Miniaturization and Green Chemistry: There is a growing trend towards miniaturized analytical systems, such as microfluidic devices (Lab-on-a-Chip), which reduce solvent consumption and sample volume. Applying these technologies to the enantioselective analysis of (S)-8-Hydroxymirtazapine would align with the principles of green chemistry and offer new possibilities for point-of-care or high-throughput screening applications.

Advanced Detection Techniques: While fluorescence and mass spectrometry are currently used, exploring other detection methods, or novel ionization techniques in mass spectrometry, could further enhance selectivity and sensitivity.

The table below summarizes some of the existing enantioselective analytical methods for mirtazapine and its metabolites, highlighting the parameters that can be targeted for future refinement.

| Analytical Technique | Matrix | Sample Preparation | LOQ | Key Features |

| LC-MS | Plasma | Liquid-liquid extraction | 0.5 ng/mL | Simultaneous analysis of R-(-)- and S-(+)-enantiomers of mirtazapine, demethylmirtazapine, and 8-hydroxymirtazapine. nih.gov |

| Capillary Electrophoresis | Plasma | Liquid-liquid extraction | 0.5 ng/mL | Rapid separation of four pairs of enantiomers in under 7 minutes. mdpi.com |

| HPLC-Fluorescence | Plasma, Urine | Liquid-solid extraction | 1-100 ng/mL | Quantification of mirtazapine and three of its metabolites. nih.gov |

| LC-MS/MS after LPME | Plasma | Three-phase liquid-phase microextraction | Not specified | Extraction and enantioselective analysis of mirtazapine and its two major metabolites. nih.gov |

Advanced Computational Modeling for Structure-Activity and Structure-Metabolism Relationships of 8-Hydroxymirtazapine, (S)-

Computational modeling is an indispensable tool in modern pharmacology and toxicology for predicting the properties of molecules and their interactions with biological systems. For (S)-8-Hydroxymirtazapine, advanced computational modeling represents a significant and largely untapped area of future research. Such studies can provide valuable insights into its potential biological activity and metabolic fate, guiding further experimental investigations.

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: If (S)-8-Hydroxymirtazapine is found to have pharmacological activity, QSAR models can be developed to correlate its structural features with its biological effects. This would involve synthesizing and testing a series of analogues to build a robust model that could predict the activity of novel, related compounds.

Molecular Docking Simulations: Docking studies can be employed to predict the binding affinity and orientation of (S)-8-Hydroxymirtazapine at various biological targets, such as neurotransmitter receptors and transporters. nih.govnih.gov This could help to identify potential off-target effects or to elucidate its mechanism of action if it is found to be pharmacologically active. These simulations can also be used to understand its interaction with metabolizing enzymes.

Modeling of Metabolism: Computational models can be used to predict the subsequent metabolic pathways of (S)-8-Hydroxymirtazapine. For example, modeling its interaction with various UDP-glucuronosyltransferase (UGT) enzymes could predict its potential for conjugation, a major metabolic route for hydroxylated compounds.

Pharmacophore Modeling: By comparing the 3D structure of (S)-8-Hydroxymirtazapine with that of the parent drug and other active compounds, pharmacophore models can be generated to identify the key structural features responsible for any observed biological activity.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the characterization of (S)-8-Hydroxymirtazapine and help to prioritize future preclinical studies.

Elucidation of Potential Mechanisms of Action and Target Interactions of 8-Hydroxymirtazapine, (S)- in Preclinical Models

While the N-desmethyl metabolite of mirtazapine is known to be pharmacologically active, the activity of 8-hydroxymirtazapine is less well-characterized. doi.org A crucial future direction for research is to determine whether (S)-8-Hydroxymirtazapine has any significant pharmacological or toxicological activity of its own. This will require a range of preclinical studies.

Key research questions to be addressed include:

Receptor Binding Profile: In vitro binding assays should be conducted to screen (S)-8-Hydroxymirtazapine against a broad panel of neurotransmitter receptors, transporters, and enzymes to identify any potential molecular targets. This should include the known targets of mirtazapine, such as histamine (B1213489) H1, α2-adrenergic, and various serotonin (B10506) receptors. wikipedia.orgnih.gov

Functional Activity: For any identified targets, in vitro functional assays (e.g., agonist, antagonist, or inverse agonist activity) should be performed to determine the nature of the interaction.

In Vivo Pharmacological Effects: Preclinical animal models of depression, anxiety, and other relevant CNS disorders should be used to assess the in vivo effects of (S)-8-Hydroxymirtazapine. Behavioral tests, neurochemical analyses, and electrophysiological recordings can provide a comprehensive picture of its potential pharmacological profile.

The elucidation of the potential mechanism of action and target interactions of (S)-8-Hydroxymirtazapine is essential for a complete understanding of the pharmacology of mirtazapine and for assessing the clinical relevance of this metabolite.

Role of 8-Hydroxymirtazapine, (S)- in Mechanistic In Vitro Studies of Drug-Drug Interactions and Enzyme Inhibition

The formation of 8-hydroxymirtazapine is a major metabolic pathway for mirtazapine, and this process is heavily influenced by the activity of CYP2D6 and, to a lesser extent, CYP1A2. doi.orgnih.govresearchgate.net This makes mirtazapine susceptible to drug-drug interactions (DDIs) when co-administered with inhibitors or inducers of these enzymes. drugs.comwileymicrositebuilder.com An important area for future research is to investigate the role of the metabolite, (S)-8-Hydroxymirtazapine, in DDIs.

Future in vitro studies should focus on:

Enzyme Inhibition Potential: It is crucial to determine whether (S)-8-Hydroxymirtazapine can inhibit or induce the activity of major drug-metabolizing enzymes, particularly the cytochrome P450 family. This can be assessed using human liver microsomes or recombinant enzyme systems. This would clarify if the metabolite can act as a perpetrator in DDIs.

Transporter Interactions: Research should also investigate whether (S)-8-Hydroxymirtazapine is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) and organic anion/cation transporters (OATs/OCTs). Interactions at the transporter level can significantly alter the disposition of co-administered drugs.

Reaction Phenotyping: While the formation of 8-hydroxymirtazapine from mirtazapine is well-studied, the subsequent metabolic fate of (S)-8-Hydroxymirtazapine is not. In vitro studies are needed to identify the enzymes responsible for its further metabolism (e.g., glucuronidation), which will help to predict potential DDIs involving these secondary metabolic pathways.

The table below summarizes the key enzymes involved in the formation of 8-hydroxymirtazapine, providing a basis for designing future DDI studies.

| Enzyme | Role in 8-Hydroxylation of Mirtazapine | Potential for DDIs |

| CYP2D6 | Major enzyme, especially at lower concentrations and for the S(+)-enantiomer. nih.govdoi.org | High. Co-administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can increase mirtazapine levels. Genetic polymorphism in CYP2D6 significantly affects metabolism. nih.govnih.gov |

| CYP1A2 | Contributes to 8-hydroxylation, particularly at higher concentrations. doi.orgnih.gov | Moderate. Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., smoking) can alter mirtazapine metabolism. nih.govdrugs.com |

| CYP3A4 | Primarily involved in N-demethylation and N-oxidation, but may have a minor role in 8-hydroxylation. doi.orgresearchgate.net | High. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase mirtazapine levels. drugs.com |

By systematically investigating these areas, the scientific community can build a comprehensive understanding of the pharmacology, toxicology, and drug interaction potential of (S)-8-Hydroxymirtazapine, ultimately contributing to the safer and more effective use of its parent drug, mirtazapine.

Q & A

Q. How can researchers differentiate (S)-8-Hydroxymirtazapine from its enantiomer, (R)-8-Hydroxymirtazapine?

Methodological Answer: Enantiomeric differentiation requires chiral analytical techniques. Use chiral stationary phase liquid chromatography (CSP-LC) combined with circular dichroism (CD) spectroscopy to resolve and confirm stereochemistry. For example, (S)- and (R)-isomers exhibit distinct retention times in CSP-LC and mirror-image CD spectra. Additionally, nuclear magnetic resonance (NMR) with chiral solvating agents can enhance stereochemical assignments .

Q. What spectroscopic methods are essential for characterizing (S)-8-Hydroxymirtazapine’s structure?

Methodological Answer: Employ a combination of high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to confirm the molecular formula and fragmentation patterns. For instance, key fragments at m/z 195 and 208 (observed in parent compound spectra) help identify the core structure. Pair this with Fourier-transform infrared spectroscopy (FTIR) to detect hydroxyl (-OH) and aromatic C-H stretching bands, critical for distinguishing hydroxylation sites .

Advanced Research Questions

Q. How can structural isomerism in (S)-8-Hydroxymirtazapine metabolites lead to data interpretation challenges?

Methodological Answer: Structural isomers share the same chemical formula but differ in connectivity, leading to ambiguous metabolite identification. To resolve this, use liquid chromatography coupled with HRMS (LC-HRMS) and compare fragmentation patterns against synthetic reference standards. For example, the absence of m/z 195 in transformation products (TPs) suggests alternative hydroxylation sites, necessitating computational modeling (e.g., density functional theory) to predict stable isomer configurations .

Q. What experimental models are suitable for studying (S)-8-Hydroxymirtazapine’s metabolic interactions with co-administered drugs?

Methodological Answer: The isolated perfused rat liver (IPRL) model is effective for investigating hepatic metabolism and drug-drug interactions. For instance, co-perfusion with MDMA revealed competitive inhibition of (S)-8-Hydroxymirtazapine’s biotransformation, likely via cytochrome P450 (CYP) isoform competition. Design dose-response experiments with varying MDMA concentrations and time intervals to quantify inhibition kinetics .

Q. How should researchers address contradictions in environmental fate data for (S)-8-Hydroxymirtazapine?

Methodological Answer: Conflicting data on biodegradation pathways (e.g., activated sludge vs. aquatic systems) require controlled comparative studies. Use isotope-labeled (e.g., ¹⁴C) (S)-8-Hydroxymirtazapine to track transformation products (TPs) across matrices. Combine this with metagenomic analysis of microbial communities to identify species-specific degradation pathways, resolving discrepancies in persistence or toxicity .

Data Analysis & Validation

Q. What statistical approaches mitigate false positives in high-throughput metabolite screening?

Methodological Answer: Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple hypotheses (e.g., metabolite identification). For example, adjust p-values from MS/MS spectral matches to reduce Type I errors. Validate findings with orthogonal techniques, such as NMR or synthetic standard co-elution, to ensure reproducibility .

Q. How can systematic reviews improve the synthesis of fragmented pharmacokinetic data for (S)-8-Hydroxymirtazapine?

Methodological Answer: Follow PRISMA guidelines to systematically aggregate data from PubMed, EMBASE, and CNKI. Use Boolean operators (e.g., "mirtazapine AND metabolism AND (S)-8-Hydroxymirtazapine") to filter studies. Extract and harmonize parameters like clearance rates and CYP affinities, then perform meta-regression to address heterogeneity in study designs .

Safety & Compliance

Q. What safety protocols are critical when handling (S)-8-Hydroxymirtazapine in laboratory settings?

Methodological Answer: Adhere to GHS08 (reproductive toxicity) and GHS09 (aquatic hazard) classifications. Use fume hoods for weighing solid compounds, and implement waste disposal protocols for aqueous solutions to prevent environmental release. Conduct cytotoxicity assays (e.g., MTT on human hepatocytes) to establish safe handling thresholds .

Synthesis & Characterization

Q. What strategies optimize the synthesis of high-purity (S)-8-Hydroxymirtazapine for reference standards?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) to enhance enantiomeric excess (ee). Purify via preparative HPLC with chiral columns, and validate purity (>98%) using ultra-performance liquid chromatography (UPLC) with diode-array detection (DAD). Characterize intermediates with ¹H/¹³C NMR to confirm regioselective hydroxylation .

Environmental Impact

Q. How can researchers assess the long-term ecotoxicological effects of (S)-8-Hydroxymirtazapine in aquatic ecosystems?

Methodological Answer: Use mesocosm studies to simulate chronic exposure scenarios. Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) and assess endocrine disruption via vitellogenin assays. Pair with qPCR to evaluate gene expression changes in detoxification pathways (e.g., glutathione-S-transferase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.